![molecular formula C66H99N23O17S2 B12508111 [34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid](/img/structure/B12508111.png)
[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compstatin is a cyclic tridecapeptide that was originally discovered through phage-display libraries. It is a highly potent and selective inhibitor of the complement component C3, which plays a central role in the complement system. The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promote inflammation, and attack the pathogen’s cell membrane. Compstatin has shown significant potential in clinical applications, particularly in treating diseases related to the complement system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Compstatin is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of compstatin is achieved by forming a disulfide bond between two cysteine residues in the peptide sequence. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of compstatin follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The scalability of SPPS makes it suitable for the industrial production of compstatin .
Analyse Chemischer Reaktionen
Types of Reactions: Compstatin primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. it can be modified to enhance its stability and binding affinity through chemical modifications .
Common Reagents and Conditions:Coupling Reagents: Used in SPPS to facilitate peptide bond formation. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Used to protect functional groups during synthesis. Examples include t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Major Products Formed: The major product formed during the synthesis of compstatin is the cyclic peptide itself. The formation of the disulfide bond is a critical step that defines the cyclic structure of compstatin .
Wissenschaftliche Forschungsanwendungen
Compstatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a model compound for studying peptide synthesis and cyclic peptide formation.
Biology: Used to study the complement system and its role in immune responses.
Medicine: Investigated for its potential in treating diseases related to the complement system, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and other inflammatory and autoimmune diseases
Wirkmechanismus
Compstatin exerts its effects by binding to the complement component C3 and preventing its activation. This inhibition blocks the cleavage of C3 into its active fragments, C3a and C3b, thereby preventing the downstream activation of the complement cascade. The binding of compstatin to C3 is highly specific and involves interactions with key residues in the C3 molecule. This mechanism of action makes compstatin a valuable tool for modulating the complement system in various disease conditions .
Vergleich Mit ähnlichen Verbindungen
Compstatin is unique in its ability to selectively inhibit C3, a central component of the complement system. Similar compounds include:
Eculizumab: An anti-C5 antibody that inhibits the complement component C5. Unlike compstatin, eculizumab acts downstream in the complement cascade.
Pegcetacoplan: A second-generation compstatin derivative that has been approved for clinical use. .
Compstatin’s uniqueness lies in its ability to target C3 directly, providing a broader control of the complement system compared to compounds that target downstream components .
Eigenschaften
Molekularformel |
C66H99N23O17S2 |
|---|---|
Molekulargewicht |
1550.8 g/mol |
IUPAC-Name |
2-[4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-34-[(2-amino-3-methylpentanoyl)amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74) |
InChI-Schlüssel |
RDTRHBCZFDCUPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


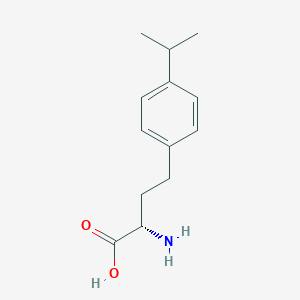
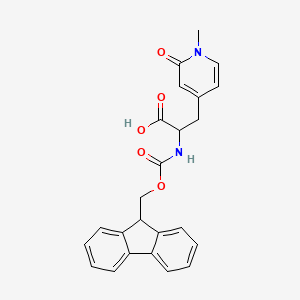
![N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B12508053.png)
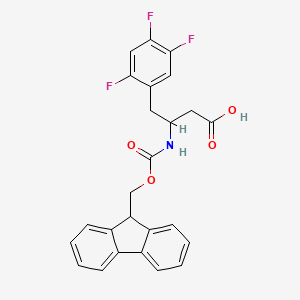

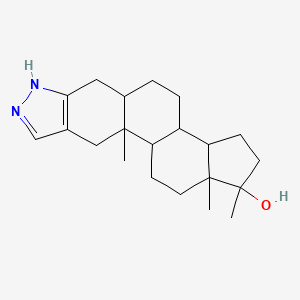
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12508072.png)
![1,3-Benzenedicarboxylic acid, 5,5'-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis-](/img/structure/B12508077.png)
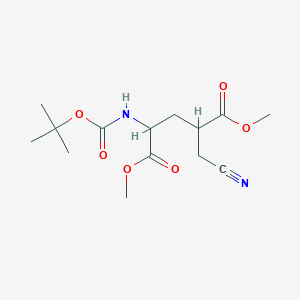
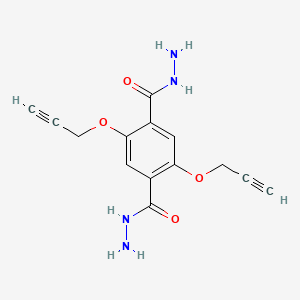
![Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethy l)-1-pyrrolidinyl]-5-pyrimidinecarboxylate](/img/structure/B12508091.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B12508097.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12508102.png)
![Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12508107.png)
